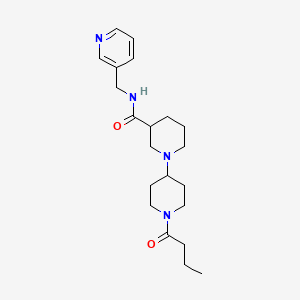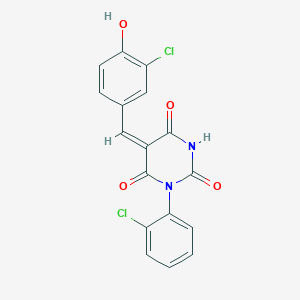![molecular formula C13H19NO3 B5467607 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide](/img/structure/B5467607.png)
2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in oxidative stress and inflammation. It may also modulate various signaling pathways that are implicated in the development of diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are implicated in the development of various diseases. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide is its ability to exhibit antioxidant and anti-inflammatory properties. This makes it a valuable compound for studying the mechanisms of oxidative stress and inflammation in various diseases. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide. These include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its safety and toxicity profile in vivo.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a valuable compound for studying the mechanisms of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide involves the reaction of 2,5-dimethylfuran with tetrahydrofurfurylamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final product. This method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-furamide has been studied for its potential application as a bioactive compound. Research has shown that it exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-[1-(oxolan-2-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-8-7-11(10(3)17-8)13(15)14-9(2)12-5-4-6-16-12/h7,9,12H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMXBVWBAAPFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5467529.png)


![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5467550.png)
![(3S*,5R*)-1-(2-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5467558.png)

![5-[2-(benzyloxy)-5-chlorobenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5467568.png)

![N~1~-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N~1~-methyl-D-leucinamide](/img/structure/B5467578.png)
![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5467587.png)
![2-(ethylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5467595.png)
![3-sec-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467597.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5467619.png)